Product packaging for HYDROGENATED DIDODECENE(Cat. No.:CAS No. 151006-61-0)

HYDROGENATED DIDODECENE

Cat. No.: B1174646
CAS No.: 151006-61-0
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Description

Hydrogenated Didodecene is a synthetic, branched hydrocarbon compound produced through the catalytic dimerization of dodecene followed by a hydrogenation process, resulting in a stable, saturated structure consisting of C24 isomers . This synthesis yields a clear, odorless liquid with low viscosity, high stability against oxidation, and a low comedogenic rating, making it an excellent subject for research in advanced material sciences . Its primary research value lies in its application as a model compound or base material in the development and testing of next-generation lubricants, greases, and high-performance metalworking fluids . Furthermore, its utility extends to the study of novel cosmetic and personal care formulations, where it functions as a skin-conditioning agent and emollient that provides slip and spreadability without a greasy residue, ideal for investigating lightweight textures in creams, lotions, and sunscreens . As a viscosity-controlling agent, it is a valuable tool for researchers fine-tuning the rheological properties of complex chemical mixtures . Important Notice: This chemical is provided For Research Use Only . It is strictly not for diagnostic, therapeutic, or personal use. It is the responsibility of the researcher to conduct a thorough risk assessment and implement appropriate safety controls. Safety data indicates that particular attention must be paid to avoiding inhalation exposure to aerosolized forms, which has been linked to potential adverse effects in animal studies .

Properties

CAS No.

151006-61-0

Molecular Formula

C25H26N6O

Origin of Product

United States

Synthetic Pathways and Mechanistic Investigations of Hydrogenated Didodecene

Precursor Chemistry: Dodecene Isomer Selection and Purity Considerations

The selection and quality of the dodecene monomer are foundational to the entire synthetic process. The isomeric distribution and purity of the dodecene feedstock directly influence the efficiency of the dimerization reaction and the structure of the resulting didodecene.

Monomer Dodecene Origin and Isomeric Distribution Analysis

Dodecene is commercially produced through the oligomerization of lighter olefins. uliege.be Feedstocks such as propene and butene are commonly used in petrochemical industries to manufacture dodecene. uliege.be Another significant route involves the oligomerization of ethylene, utilized in processes like the Shell Higher Olefin Process (SHOP), which employs a nickel catalyst, or methods using triethylaluminium as the catalyst. wikipedia.org

The term "dodecene" refers to a collection of C12H24 isomers. The specific manufacturing process dictates the resulting isomeric distribution. A critical distinction is made for 1-dodecene, an alpha-olefin, where the double bond is located at the primary or alpha (α) position, enhancing its reactivity. wikipedia.org Commercial dodecene products, however, are typically complex mixtures.

Analysis of these products reveals a distribution of structural subgroups that can be separated by distillation. uliege.be The primary isomers found are:

Linear Dodecenes: Straight-chain molecules.

Monobranched Isomers: Dodecene chains with a single alkyl branch.

Di- and Tribranched Isomers: Highly branched structures which tend to have lower boiling points than their linear counterparts. uliege.be

The relative abundance of these isomers is a function of the catalyst and reaction conditions used in their production. For example, distillation fractions collected at lower temperatures (e.g., 180°C) are often dominated by di- and tribranched isomers, while monobranched isomers become more prevalent at higher temperatures (e.g., above 200°C). uliege.be

Table 1: Isomeric Distribution of Dodecene by Distillation Temperature

Illustrative data showing the typical evolution of dodecene isomer distribution as distillation temperature increases. uliege.be

Distillation Temp. Range (°C)Dominant Isomer SubgroupGeneral Observations
180 - 195Di- & TribranchedThese highly branched isomers have lower boiling points and are recovered first.
195 - 200Di- & Tribranched / MonobranchedThe presence of monobranched isomers begins to increase significantly.
200 - 205Monobranched / Di- & TribranchedThe concentration of monobranched isomers rises rapidly in this range.
> 205LinearLinear dodecenes have the highest boiling points and are distilled at higher temperatures.

Impurity Profiles and Their Impact on Dimerization Efficacy

The purity of the dodecene feedstock is a critical parameter for achieving high dimerization efficacy. Commercial feedstocks can contain various impurities that negatively affect the catalytic process. For instance, a commercial 1-dodecene feedstock might have a purity of around 85 mole percent, with the primary impurities being vinylidene olefinic isomers and various internal olefins. google.com

The presence of such impurities can lead to several adverse outcomes:

Catalyst Deactivation: Impurities can poison the catalyst, reducing its activity and lifespan.

Reduced Selectivity: Side reactions involving impurities can lead to the formation of undesirable by-products, lowering the yield of the target didodecene.

Fouling: The formation of heavy and polymeric compounds from side reactions is a significant issue in industrial reactors, which can lead to fouling and necessitate reactor shutdowns for cleaning. ijcea.org

Table 2: Common Impurities in Dodecene Feedstocks and Their Impact

A summary of typical impurities found in commercial dodecene and their potential effects on the dimerization process. google.com

Impurity TypeExamplePotential Impact on Dimerization
Isomeric OlefinsVinylidene Isomers, Internal OlefinsCan lead to different dimer structures, affecting product properties. May react at different rates, complicating process control.
Other AlkenesOlefins with different carbon numbers (e.g., C10, C14)Results in co-oligomerization, leading to a broader molecular weight distribution in the final product.
Oxygenates/Sulfur CompoundsAlcohols, Peroxides, MercaptansAct as potent poisons for many catalyst systems, especially transition metal catalysts.

Oligomerization Methodologies for Didodecene Formation

The conversion of dodecene monomers into didodecene dimers is achieved through catalytic oligomerization. The choice of catalyst and process type—homogeneous or heterogeneous—is crucial in determining the reaction's efficiency, selectivity, and the characteristics of the resulting product.

Catalytic Dimerization Approaches (e.g., Acid-Catalyzed, Ziegler-Natta type)

Catalysts for olefin oligomerization are broadly classified into two main categories: acidic catalysts and metal-based catalysts. uliege.be

Acid-Catalyzed Dimerization: This approach utilizes solid acid catalysts such as phosphoric acid or zeolites (e.g., HY zeolite). uliege.bemdpi.com These catalysts are generally robust and cost-effective but may require higher temperatures and can sometimes lead to a broader range of products due to isomerization reactions. mdpi.com

Ziegler-Natta Type Dimerization: This category includes transition metal complexes, which offer high activity and selectivity under milder conditions. researchgate.net Systems based on metals like titanium and zirconium are prominent. mdpi.com For example, a common catalytic system for ethylene dimerization involves titanium tetrabutoxide activated by triethylaluminum. ijcea.org Metallocene complexes, particularly those of zirconium activated by co-catalysts like methylaluminoxane (MAO), are also highly effective for alkene oligomerization. researchgate.netmdpi.com

Homogeneous Catalysis Mechanisms in Dodecene Dimerization

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically a liquid phase. e-bookshelf.de Metallocene-based systems provide a well-studied example of the reaction mechanism. mdpi.com

The dimerization process catalyzed by a zirconocene complex like Cp2ZrCl2-MAO is believed to follow a coordination-insertion mechanism: researchgate.netmdpi.com

Activation: The zirconocene precatalyst reacts with the co-catalyst (MAO) to form a catalytically active, cationic metal-alkyl or metal-hydride species.

Olefin Insertion: The first dodecene molecule inserts into the zirconium-hydride (Zr-H) bond, forming a zirconium-alkyl intermediate.

Carbometalation: A second dodecene molecule then inserts into the newly formed zirconium-alkyl bond.

β-Hydride Elimination: The growing alkyl chain undergoes β-hydride elimination, releasing the C24 didodecene dimer and regenerating the zirconium-hydride active site, which can then begin a new catalytic cycle. mdpi.com

The selectivity of the reaction towards dimerization versus higher oligomerization is dependent on the relative rates of olefin insertion and chain termination (β-hydride elimination). nih.gov

Heterogeneous Catalysis in Dodecene Dimerization: Surface Science Perspectives

In heterogeneous catalysis, the reaction occurs at the interface between phases, typically on the surface of a solid catalyst. escholarship.org The key ingredients for selective catalysis on a molecular scale are the atomic surface structure, the presence of active sites, and the proper oxidation state of the surface atoms. osti.gov

For dodecene dimerization over a solid acid catalyst like a zeolite, the mechanism involves:

Adsorption: Dodecene molecules from the bulk liquid phase adsorb onto active sites on the catalyst surface.

Surface Reaction: An adsorbed dodecene molecule reacts with another dodecene molecule. This can occur between two adsorbed molecules or, as proposed for 1-decene oligomerization on HY zeolite, between an adsorbed molecule and a monomer from the bulk solution. mdpi.com

Desorption: The resulting didodecene product desorbs from the catalyst surface back into the liquid phase.

A well-established mechanism for olefin dimerization on solid metal-based catalysts is the Cossee-Arlman mechanism. nih.govresearchgate.net This model, often applied to Ziegler-Natta systems, involves the olefin coordinating to a vacant site on a transition metal active center, followed by insertion into a metal-alkyl bond on the surface. nih.gov The high activity of such catalysts is attributed to the full exposure of these active sites on the catalyst's crystal surface. nih.govresearchgate.net

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis for Dodecene Dimerization

Key differences between the two primary catalytic methodologies.

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst PhaseSame phase as reactants (liquid)Different phase from reactants (solid)
Active SitesWell-defined molecular species, all sites accessibleLocated on the catalyst surface, accessibility can vary
Catalyst SeparationOften difficult, may require distillation or extractionSimple mechanical separation (e.g., filtration)
Heat & Mass TransferGenerally good, fewer limitationsCan be limited by diffusion of reactants to the surface
SelectivityOften very high due to well-defined active sitesCan be high, but may have broader product distribution
Example SystemsZirconocene/MAO, Ti(OBu)4/TEA ijcea.orgmdpi.comZeolites, Solid Phosphoric Acid, Ni-ZIF-8 mdpi.comnih.gov

Non-Catalytic Oligomerization Techniques

While catalytic methods are common, didodecene can also be synthesized through non-catalytic oligomerization of dodecene, primarily through thermal processes or free-radical chain reactions.

Thermal Oligomerization: This method involves heating dodecene to high temperatures (typically 100-200°C or higher) under pressure. The heat provides the necessary activation energy for the π-bonds of the dodecene molecules to break and react with one another, forming dimers (didodecene), trimers, and other higher oligomers. The process is generally less selective than catalytic methods, often resulting in a broader distribution of oligomer products and a higher degree of isomerization, leading to more branched structures. Studies on similar alkenes have shown that higher temperatures in thermal oligomerization tend to reduce the concentration of highly branched isomers due to thermal equilibrium considerations.

Free-Radical Oligomerization: This technique utilizes a radical initiator to start a chain reaction. The process is typically divided into three stages: initiation, propagation, and termination.

Initiation: A small quantity of a radical initiator, such as a peroxide, is heated to generate radicals. These highly reactive species then add to the double bond of a dodecene molecule, forming a new, more stable carbon radical.

Propagation: The newly formed carbon radical adds to another dodecene molecule, creating a larger radical. This step repeats, propagating the chain and forming progressively larger oligomers.

Termination: The reaction ceases when two radical species combine (recombination) or transfer a hydrogen atom (disproportionation), resulting in stable, non-radical oligomer products.

This method can be performed at lower temperatures than purely thermal oligomerization. The product distribution, including the selectivity for didodecene, can be influenced by controlling the concentration of the initiator and the reaction temperature.

Reaction Kinetics and Selectivity Studies in Didodecene Synthesis

The kinetics and selectivity of dodecene oligomerization are critical for maximizing the yield of the desired didodecene product. Kinetic studies, often performed on analogous alpha-olefins like 1-decene, provide valuable insights into reaction rates, activation energies, and the influence of reaction conditions.

The oligomerization process involves a series of competing reactions, including dimerization to form didodecene (C24), trimerization to form tridodecene (C36), and the formation of higher oligomers. The relative rates of these reactions determine the final product composition.

Reaction Kinetics: The rate of reaction is strongly dependent on temperature. For any given reaction time, an increase in temperature significantly enhances the conversion of the initial monomer. Kinetic models developed for similar alpha-olefins suggest that the dimerization and trimerization reactions have distinct apparent activation energies. For example, in the microwave-assisted oligomerization of 1-decene over a HY zeolite catalyst, the apparent activation energies for dimerization and trimerization were found to be 70.8 ± 0.8 and 83.6 ± 0.9 kJ/mol, respectively. This indicates that trimer formation is more sensitive to temperature changes than dimer formation.

ParameterObservationReference
Effect of Temperature on ConversionIncreasing reaction temperature (e.g., from 423 K to 443 K) significantly increases the conversion rate of the monomer. pressbooks.pub
Apparent Activation Energy (Dimerization)70.8 ± 0.8 kJ/mol (for 1-decene analog) pressbooks.pub
Apparent Activation Energy (Trimerization)83.6 ± 0.9 kJ/mol (for 1-decene analog) pressbooks.pub
Optimal Dimer Yield ConditionsAt 483 K and 150 min, a yield of 54.2% dimer and 22.3% trimer was achieved (for 1-decene analog). pressbooks.pub

Hydrogenation of Didodecene: Processes and Catalysis

Following oligomerization, the resulting didodecene, which contains residual carbon-carbon double bonds, undergoes hydrogenation. This crucial step saturates the molecule by adding hydrogen across the double bonds, converting the alkene into a stable alkane. The final product, hydrogenated didodecene, possesses enhanced thermal and oxidative stability, making it suitable for high-performance applications. The process is almost exclusively carried out via catalytic hydrogenation, as non-catalytic hydrogenation requires impractically high temperatures. wikipedia.org

The general reaction is: C₂₄H₄₈ (Didodecene) + H₂ → C₂₄H₅₀ (this compound)

This process is typically performed in a reactor under controlled temperature and pressure in the presence of a heterogeneous metal catalyst.

Catalytic Hydrogenation Mechanisms and Catalyst Design (e.g., Noble Metals, Nickel-based)

The hydrogenation of alkenes like didodecene is facilitated by catalysts that can efficiently break the strong H-H bond in molecular hydrogen and deliver the hydrogen atoms to the double bond. The most common catalysts are based on noble metals or nickel. chemistrytalk.orgyoutube.com

Mechanism: The widely accepted model for heterogeneous catalytic hydrogenation is the Horiuti-Polanyi mechanism. bohrium.comresearchgate.neted.gov It involves the following key steps:

Adsorption: The reactants (didodecene and molecular hydrogen) are adsorbed onto the surface of the metal catalyst. wikipedia.orgchemistrytalk.org

Hydrogen Dissociation: The catalyst weakens and cleaves the H-H bond, forming individual hydrogen atoms bound to the metal surface. chemistrytalk.orglibretexts.org

Stepwise Hydrogen Addition: A hydrogen atom is transferred from the catalyst surface to one of the carbon atoms of the double bond. The other carbon atom remains attached to the surface. wikipedia.org This step is often reversible. bohrium.comed.gov

Second Hydrogen Addition: A second hydrogen atom transfers to the remaining carbon atom, forming the saturated C-C bond. This step is effectively irreversible. wikipedia.org

Desorption: The newly formed saturated molecule (this compound) desorbs from the catalyst surface, freeing the active site for the next reaction cycle. chemistrytalk.orgstudy.com

A key feature of this surface-catalyzed mechanism is that both hydrogen atoms are typically added to the same side of the double bond, a process known as syn-addition. pressbooks.publibretexts.org

Catalyst Design:

Noble Metals: Platinum (Pt) and Palladium (Pd) are highly active and efficient catalysts for hydrogenation. youtube.com They are often used in a finely dispersed form on a high-surface-area support, such as activated carbon (e.g., Pd/C) or alumina. pressbooks.pub These catalysts operate under mild conditions but are expensive. youtube.com

Nickel-based Catalysts: Nickel is a more cost-effective alternative to noble metals. researchgate.net Raney Nickel, a porous nickel catalyst, has been used for decades in industrial hydrogenations. core.ac.uk Modern nickel catalysts can be supported on materials like silica or carbon and often show high activity and selectivity, though they may require more severe conditions (higher temperature and pressure) than noble metal catalysts. researchgate.netresearchgate.net

Catalyst deactivation is the gradual loss of activity and/or selectivity over time. It is a significant issue in industrial processes and can be caused by several mechanisms:

Poisoning: Strong chemisorption of impurities from the feed onto the active sites of the catalyst. Common poisons include compounds containing sulfur or nitrogen. mdpi.comcatalysts.com

Coking/Fouling: Deposition of carbonaceous residues or heavy oligomers on the catalyst surface, blocking pores and active sites. This is a primary cause of temporary deactivation in hydrogenation processes. avant-al.comresearchgate.net

Sintering: Agglomeration of metal particles on the support at high temperatures. This leads to a decrease in the active surface area and is generally irreversible. mdpi.comcatalysts.com

Leaching: Dissolution of the active metal component into the reaction medium, which can be a problem in liquid-phase reactions. mdpi.com

Regeneration Studies: For catalysts deactivated by coking, regeneration is often possible. A common industrial method is controlled oxidation, or "burning," of the carbon deposits in an oxygen-containing gas stream. avant-al.com This process must be carefully controlled to avoid excessive temperatures that could cause catalyst sintering. avant-al.com For example, a mild regeneration method involving air oxidation at 200°C followed by H₂ reduction at 180°C has been shown to fully recover the activity of some carbon-supported catalysts. rsc.org

The efficiency (rate and conversion) and specificity (selectivity towards the desired product) of hydrogenation are highly dependent on the reaction conditions.

Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as hydrogenolysis (C-C bond cleavage), and can accelerate catalyst deactivation through sintering. mdpi.comresearchgate.net There is often an optimal temperature range for maximizing both activity and catalyst lifetime. researchgate.net

Pressure: Hydrogen pressure is a critical parameter. An increase in pressure typically increases the concentration of hydrogen on the catalyst surface, which leads to a higher reaction rate and conversion. mdpi.commdpi.com High pressure can also suppress side reactions and may inhibit certain forms of catalyst deactivation. mdpi.com However, the effect on selectivity can be complex; in some consecutive reactions, higher pressure can decrease selectivity by accelerating the hydrogenation of intermediate products. mdpi.comacs.org

Solvent: While often performed neat, the choice of solvent can influence the reaction. Some alcoholic solvents have been observed to cause catalyst deactivation over time. acs.org

Reaction ConditionEffect on Efficiency (Rate/Conversion)Effect on Specificity/SelectivityReference
Increasing TemperatureGenerally increases reaction rate up to an optimum point.Can decrease selectivity at very high temperatures by promoting side reactions (e.g., hydrogenolysis). May favor thermodynamically stable isomers. mdpi.commdpi.com
Increasing Hydrogen PressureGenerally increases reaction rate and conversion.Can decrease selectivity in some consecutive reaction systems. Can inhibit carbon deposition. mdpi.commdpi.com
Catalyst SupportCan influence metal dispersion and activity. Charcoal supports have shown excellent recyclability.Can affect selectivity; for example, charcoal was found to be a better support for selectivity at lower pressures compared to alumina in one study. mdpi.com

Hydrogen Source and Delivery Methodologies

The availability of a reliable and pure source of hydrogen is essential for the hydrogenation process.

Hydrogen Sources: On an industrial scale, hydrogen is produced through several methods:

Steam-Methane Reforming (SMR): This is the most common and cost-effective method. It involves reacting natural gas (methane) with high-temperature steam in the presence of a catalyst to produce hydrogen and carbon monoxide. atlascopco.comeia.govfastechus.com

Electrolysis of Water: This process uses electricity to split water into hydrogen and oxygen. atlascopco.comeia.gov When the electricity is sourced from renewable energy (like solar or wind), the product is termed "green hydrogen." wikipedia.org

Coal Gasification: This process converts coal into a gaseous mixture of hydrogen and carbon monoxide by reacting it with steam and oxygen. wikipedia.org

Biomass Gasification: Similar to coal gasification, this method uses biomass as the feedstock. modernhydrogen.com

Delivery Methodologies: In a typical industrial hydrogenation plant, hydrogen is delivered to the reactor as a pressurized gas. The hydrogen is introduced into the reactor, which contains the liquid didodecene and the solid catalyst (often in a slurry or a fixed-bed configuration). Vigorous agitation or sparging is used to ensure good mass transfer between the gas, liquid, and solid phases, maximizing the contact between the dissolved hydrogen, the didodecene at the catalyst surface, and the catalyst's active sites.

Stereochemical Control in Hydrogenation Processes

The hydrogenation of didodecene to produce this compound involves the addition of hydrogen across the carbon-carbon double bonds of the didodecene isomers. The stereochemical outcome of this process is of paramount importance as it determines the spatial arrangement of the substituents in the final saturated molecule, which in turn influences its physical properties. Control over the diastereoselectivity of the hydrogenation reaction is a key focus of synthetic strategies.

The stereochemistry of the final product is largely influenced by the choice of catalyst, the catalyst support, and the reaction conditions. Heterogeneous catalysts, such as platinum, palladium, and nickel, are commonly employed for such hydrogenations. The catalyst surface plays a crucial role in the stereochemical outcome. The substrate, didodecene, adsorbs onto the catalyst surface, and the delivery of hydrogen typically occurs from the less sterically hindered face of the double bond.

Influence of Directing Groups: In cases where the didodecene precursor contains directing functional groups, such as hydroxyl or amino groups, these can significantly influence the diastereoselectivity of the hydrogenation. uh.edunih.gov These groups can coordinate with the metal catalyst, directing the hydrogen addition to a specific face of the molecule. uh.edunih.gov For instance, a hydroxyl group can lead to the formation of a specific diastereomer by anchoring the substrate to the catalyst surface in a preferred orientation. uh.edu

Catalyst and Support Effects: The nature of the catalyst and its support material can also alter the stereochemical course of the reaction. For example, the use of different metals or alloys can lead to variations in the diastereomeric ratio of the product. mdpi.comacs.org The support material, such as alumina, silica, or carbon, can influence the dispersion and electronic properties of the metal catalyst, thereby affecting its interaction with the substrate and the stereoselectivity of the hydrogenation. mdpi.comacs.orgnih.govunimi.it The table below illustrates the conceptual effect of different catalytic systems on the diastereomeric ratio of a model branched-chain alkene hydrogenation.

Table 1: Illustrative Effect of Catalytic Systems on Diastereoselectivity in Alkene Hydrogenation

Catalyst System Support Directing Group Predominant Diastereomer Diastereomeric Ratio (A:B)
PtO₂ None None syn-addition 85:15
Pd/C Carbon None syn-addition 90:10
Rhodium Complex None Hydroxyl anti-addition 10:90
Iridium Complex None Hydroxyl syn-addition 95:5

Note: This table presents illustrative data for conceptual understanding and is not specific to this compound.

Mechanistic investigations suggest that the reaction proceeds via the Horiuti-Polanyi mechanism, involving the stepwise addition of two hydrogen atoms to the double bond. The stereochemistry is determined at the stage of the formation of the half-hydrogenated intermediate on the catalyst surface. The stability of the possible diastereomeric intermediates dictates the final product distribution.

Purification Methodologies for Research-Grade this compound

Achieving research-grade purity of this compound requires the removal of various impurities, including residual catalysts, unreacted precursors, and any side products formed during the synthesis. A combination of advanced distillation and chromatographic techniques is typically employed.

Advanced Distillation: Fractional distillation is a primary method for separating this compound from components with different boiling points. wikipedia.orgsemanticscholar.orgyoutube.com Given the high molecular weight of this compound, vacuum distillation is often necessary to lower the boiling point and prevent thermal degradation of the compound. jackwestin.combritannica.com The efficiency of the separation is dependent on the number of theoretical plates in the distillation column and the reflux ratio. wikipedia.org

Chromatographic Separation: For the separation of isomers and closely related impurities, chromatographic techniques are indispensable.

Preparative Gas Chromatography (GC): This technique is highly effective for separating volatile compounds and can be used to isolate specific diastereomers of this compound. oup.comvurup.sk The choice of the stationary phase is critical for achieving the desired separation of isomers. vurup.skstackexchange.com

Preparative Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of non-polar compounds like hydrocarbons. researchgate.netedpsciences.orgteledynelabs.comnih.gov It offers advantages such as faster separation times and reduced solvent consumption compared to traditional liquid chromatography. researchgate.netedpsciences.org

The following table provides a conceptual comparison of these purification techniques for high-purity hydrocarbon separation.

Table 2: Comparison of Purification Techniques for High-Purity Hydrocarbons

Technique Principle Applicability for this compound Key Advantages Key Limitations
Vacuum Fractional Distillation Separation based on boiling point differences under reduced pressure. Removal of volatile impurities and unreacted dodecene. Scalable, cost-effective for bulk purification. Limited ability to separate close-boiling isomers.
Preparative Gas Chromatography (GC) Separation based on partitioning between a mobile gas phase and a stationary phase. Isolation of specific diastereomers. High resolution for volatile isomers. Limited sample capacity, potential for thermal degradation.
Preparative Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase. Purification of non-polar isomers. Fast separations, reduced environmental impact. High initial equipment cost.

Removal of Residual Catalysts: The complete removal of the hydrogenation catalyst is crucial for obtaining a high-purity product.

Nickel Catalysts: Residual nickel catalysts can be removed by filtration. For finely dispersed or dissolved nickel species, acid washing with dilute organic or mineral acids can be employed to convert the nickel into a soluble salt, which can then be extracted with water. google.comgoogle.comresearchgate.netmontana.edu Subsequent treatment with a base may be necessary to neutralize the product. google.com

Palladium Catalysts: Palladium catalysts are often supported on materials like activated carbon. environmentalgenome.org After the reaction, the catalyst can be removed by filtration. For trace amounts of dissolved palladium, adsorption onto fresh activated carbon or other specialized adsorbents can be effective. ogc.co.jpogc.co.jpacs.org

Removal of Unreacted Precursors: Unreacted didodecene and other olefinic impurities can be removed through several methods:

Extractive Distillation: This technique involves the use of a solvent that selectively interacts with the unsaturated hydrocarbons, increasing their relative volatility and facilitating their separation from the saturated this compound. google.com

Adsorption: Molecular sieves and other adsorbents can be used to selectively trap and remove unsaturated hydrocarbons from the final product. sse.co.thstreampeakgroup.comzeochem.commolecularsievedesiccants.comhengyeinc.com The choice of adsorbent depends on the size and polarity of the molecules to be removed. sse.co.thzeochem.commolecularsievedesiccants.com

The table below summarizes methods for the removal of common impurities.

Table 3: Methods for Removal of Catalysts and Unreacted Precursors

Impurity Removal Method Principle Efficiency
Particulate Nickel Catalyst Filtration Physical separation of solid particles from a liquid. High
Dissolved Nickel Species Acid Washing and Extraction Conversion to a water-soluble salt. Moderate to High
Particulate Palladium on Carbon Filtration Physical separation of the solid support. High
Dissolved Palladium Species Adsorption on Activated Carbon Adsorption of metal ions onto a high-surface-area material. High
Unreacted Dodecene Vacuum Fractional Distillation Separation based on boiling point difference. Moderate to High
Unreacted Dodecene Adsorption on Molecular Sieves Selective trapping of unsaturated molecules in porous materials. High

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Chromatographic Techniques for Isomeric Separation and Quantification

Due to the structural similarity and sheer number of possible isomers of hydrogenated didodecene, high-resolution chromatographic techniques are indispensable for their separation and quantification. vurup.sk

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile hydrocarbons like the isomers of this compound. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Flame Ionization Detector (FID): The FID is a widely used detector for the quantitative analysis of hydrocarbons. researchgate.net It offers high sensitivity and a linear response over a broad concentration range. The response of the FID is generally proportional to the number of carbon atoms in the molecule, allowing for reliable quantification even without specific standards for every single isomer. researchgate.netmdpi.comosti.gov However, response factors can vary slightly based on molecular structure, and for high accuracy, calibration with representative standards is recommended.

Thermal Conductivity Detector (TCD): The TCD is a universal detector that responds to any compound present in the carrier gas. It is less sensitive than the FID but is non-destructive. Its application in the detailed analysis of this compound is less common due to the preference for the higher sensitivity of the FID for trace impurity analysis.

Mass Spectrometry (MS): When coupled with GC, MS provides powerful identification capabilities. Electron ionization (EI) of branched alkanes like the isomers of this compound results in characteristic fragmentation patterns. These patterns, which include the molecular ion (M+) peak (often of low intensity) and a series of fragment ions corresponding to the loss of alkyl groups, serve as a "fingerprint" for structural elucidation. The mass spectra of different branched isomers can be very similar, making definitive identification of each co-eluting isomer challenging. gcms.cz

Below is a representative table of expected GC-MS fragmentation for a generic C24 branched alkane, which would be a component of this compound.

m/z (mass-to-charge ratio) Interpretation Relative Abundance
338[M]+ (Molecular Ion)Very Low
295[M-C3H7]+Low
281[M-C4H9]+Moderate
267[M-C5H11]+Moderate
.........
85C6H13+High
71C5H11+High
57C4H9+Very High (Often Base Peak)
43C3H7+Very High
This table is illustrative for a generic branched C24 alkane. Actual fragmentation patterns will vary depending on the specific isomeric structure.

High-Performance Liquid Chromatography (HPLC) is a valuable technique for the separation of high-molecular-weight hydrocarbons and for group-type analysis (e.g., separating saturates, olefins, and aromatics). cup.edu.cn For the analysis of a fully saturated hydrocarbon mixture like this compound, HPLC is typically used in a normal-phase mode with a polar stationary phase (e.g., silica) and a non-polar mobile phase. This allows for the separation of isomers based on subtle differences in their polarity and interaction with the stationary phase. mtc-usa.com Reverse-phase HPLC, while more common for polar compounds, can also be adapted for the separation of non-polar isomers. google.com HPLC is particularly useful for preparative scale separations to isolate specific isomers or groups of isomers for further analysis.

For exceedingly complex mixtures like this compound, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. gcms.cz In GCxGC, the effluent from a primary GC column is subjected to a second, orthogonal separation on a secondary column with a different stationary phase. mosh-moah.de This results in a structured two-dimensional chromatogram where chemically similar compounds are grouped together. This technique is particularly effective in resolving the numerous co-eluting branched and cyclic alkanes present in complex hydrocarbon samples. gcms.cz When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOFMS provides both high-resolution separation and rapid mass spectral acquisition for the identification of a vast number of individual components. gcms.cznih.gov

The following table illustrates a hypothetical separation of hydrocarbon classes in a complex mixture using GCxGC, demonstrating where this compound isomers would elute.

First Dimension Retention Time (Boiling Point) Second Dimension Retention Time (Polarity) Compound Class
Increasing →Lown-Alkanes
Increasing →ModerateBranched Alkanes (e.g., this compound isomers)
Increasing →HighCycloalkanes
Increasing →Very HighAromatics (if present)
This table provides a generalized elution pattern for hydrocarbon classes in a typical GCxGC setup.

Spectroscopic Characterization of this compound Isomers

Spectroscopic techniques are essential for the definitive structural elucidation of the isomers of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. libretexts.org

¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a branched alkane like an isomer of this compound, one would observe signals in the upfield region (typically 0.5-2.0 ppm). The chemical shift of a proton is influenced by its local electronic environment. Protons on methyl (-CH3), methylene (B1212753) (-CH2-), and methine (-CH-) groups will have distinct chemical shifts. The integration of the signal intensity is proportional to the number of protons giving rise to that signal, and the splitting pattern (multiplicity) reveals the number of adjacent protons. libretexts.org

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. For alkanes, these signals typically appear in the range of 5-60 ppm. libretexts.org The chemical shift is indicative of the type of carbon (methyl, methylene, methine, or quaternary). Predictive models and empirical rules can be used to estimate ¹³C chemical shifts for various branched alkane structures, aiding in the assignment of signals to specific carbon atoms. nih.gov

The following table shows predicted ¹³C NMR chemical shifts for a representative branched C24 alkane isomer.

Carbon Atom Type Predicted Chemical Shift Range (ppm)
Primary (CH3)10 - 25
Secondary (CH2)20 - 45
Tertiary (CH)25 - 50
Quaternary (C)30 - 55
These are approximate ranges and the exact chemical shift will depend on the specific molecular structure.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity of atoms within the complex isomers of this compound.

Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. This information is crucial for piecing together the fragments of the molecule identified in the 1D ¹H NMR spectrum. For a branched alkane, COSY would show correlations between protons on adjacent carbon atoms. nih.govnih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com Each cross-peak in an HSQC spectrum links a specific proton signal to a specific carbon signal, providing a definitive assignment of which protons are bonded to which carbons. sdsu.edu This is a powerful tool for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra.

The table below illustrates the expected correlations for a structural fragment of a branched alkane in COSY and HSQC spectra.

Structural Fragment COSY Correlation (¹H-¹H) HSQC Correlation (¹H-¹³C)
-CH(a)-CH2(b)-CH3(c) H(a) ↔ H(b)H(a) ↔ C(a)
H(b) ↔ H(c)H(b) ↔ C(b)
H(c) ↔ C(c)
This table demonstrates the direct connectivity information provided by these 2D NMR experiments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule and its conformational structure. For a saturated hydrocarbon like this compound, the spectra are relatively simple and are dominated by C-H and C-C bond vibrations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands associated with alkanes. The most prominent of these are the C-H stretching and bending vibrations.

C-H Stretching: Strong absorptions in the 2850-3000 cm-1 region are characteristic of C-H stretching in alkanes. orgchemboulder.comlibretexts.org The asymmetric and symmetric stretching vibrations of methyl (-CH3) and methylene (-CH2) groups appear in this range.

C-H Bending: C-H bending (scissoring) vibrations for methylene groups are typically observed around 1450-1470 cm-1. libretexts.orglibretexts.org Methyl groups exhibit an asymmetric bending vibration around 1450 cm-1 and a characteristic symmetric bending (umbrella) mode around 1375 cm-1. orgchemboulder.com

C-H Rocking: For long-chain alkanes, a rocking vibration for methylene groups can be seen around 720-725 cm-1. libretexts.orglibretexts.org

The absence of absorption bands in the regions characteristic of C=C stretching (around 1640 cm-1) and =C-H stretching (above 3000 cm-1) would confirm the complete hydrogenation of the dodecene precursor. spectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm-1)Vibration TypeFunctional Group
2950-3000Asymmetric Stretch-CH3
2870-2970Symmetric Stretch-CH3
2850-2925Asymmetric Stretch-CH2-
2840-2860Symmetric Stretch-CH2-
1450-1470Bending (Scissoring)-CH2-
~1375Bending (Umbrella)-CH3
~720Rocking-(CH2)n- (n≥4)

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. For alkanes, C-C stretching vibrations, which are often weak in the IR spectrum, are typically strong in the Raman spectrum. The spectrum will also show strong C-H stretching and bending modes. Raman spectroscopy can also be sensitive to the conformational order of the alkyl chains.

Hyphenated Techniques for Integrated Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and for providing a comprehensive profile of a synthetic sample like this compound.

GC-MS for Component Identification in Synthetic Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. It separates the components of a mixture in the gas chromatograph, and each separated component is then introduced into the mass spectrometer for identification.

For a synthetic sample of this compound, GC-MS analysis would reveal the isomeric distribution of the C24 branched alkanes. The gas chromatogram would likely show a series of closely eluting peaks, each corresponding to a different isomer. The mass spectrum of each peak can then be used to confirm that it is a C24H50 isomer and to gain information about its specific branching structure based on the fragmentation pattern, as discussed in the EI-MS section. nih.govacs.org GC-MS is also highly effective for identifying and quantifying any residual, more volatile precursors or byproducts from the synthesis.

LC-MS for Non-Volatile Precursors or Byproducts

While this compound itself is amenable to GC analysis, some non-volatile precursors, oligomeric byproducts, or additives might be present in the technical-grade product. Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice for the analysis of such non-volatile and thermally labile compounds. mdpi.com

Different LC separation modes (e.g., reversed-phase, normal-phase) can be employed depending on the polarity of the potential byproducts. Atmospheric Pressure Chemical Ionization (APCI) is a common ionization source for the analysis of nonpolar compounds like hydrocarbons by LC-MS. mdpi.com LC-MS can be used to screen for higher molecular weight oligomers that may have formed during the dodecene polymerization step and were not fully hydrogenated. It is also a valuable tool for the analysis of non-volatile additives that may be present in the final product formulation. nih.gov

Advanced Methodologies for Purity Assessment and Trace Impurity Detection

The comprehensive evaluation of this compound, a hydrocarbon-based emollient integral to the cosmetic industry, necessitates the use of sophisticated analytical methodologies to ensure its purity and to detect any trace-level impurities. targetmol.com The manufacturing process, which involves the dimerization and subsequent hydrogenation of 1-decene, may result in residual reactants, by-products, or contaminants from catalysts and solvents. deascal.com Consequently, advanced analytical techniques are employed to provide a detailed chemical profile, ensuring the ingredient's quality and consistency.

The primary analytical objectives in the purity assessment of this compound include the quantification of the principal hydrocarbon, the identification and quantification of structurally related impurities, and the detection of trace contaminants such as residual solvents and heavy metals. Methodologies such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), as well as nuclear magnetic resonance (NMR) spectroscopy, are instrumental in achieving these objectives. chromakresearch.comeuropeanpharmaceuticalreview.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for assessing the purity of hydrocarbon-based cosmetic ingredients like this compound. libretexts.org This method allows for the separation of individual components within a mixture, which are then detected and identified by the mass spectrometer. For this compound, GC-MS can effectively identify and quantify residual unhydrogenated didecene, isomers formed during dimerization, and other low-molecular-weight hydrocarbons. The high sensitivity of MS detection enables the identification of trace-level impurities that might be present. chromakresearch.com

The following table outlines the application of these advanced analytical methodologies in the purity assessment of this compound, detailing potential impurities and hypothetical detection limits based on the general capabilities of the techniques.

Potential ImpurityAnalytical TechniqueTypical Limit of Detection (LOD) / Limit of Quantification (LOQ)Remarks
Residual Didecene (unhydrogenated olefins)GC-MSLOD: ~0.01% LOQ: ~0.05%Detects incomplete hydrogenation.
Low Molecular Weight Hydrocarbons (e.g., C8, C12 oligomers)GC-FID/MSLOD: ~10 ppm LOQ: ~50 ppmAssesses the presence of side-products from the dimerization process.
Aromatic Hydrocarbons (e.g., Benzene, Toluene)HPLC-GC-FIDLOD: ~0.1 mg/kg LOQ: ~0.5 mg/kgMonitors for potential carcinogenic contaminants. nih.gov
Residual Solvents (e.g., Hexane, Heptane)Headspace GC-MSLOD: ~1 ppm LOQ: ~5 ppmEnsures removal of solvents used during processing.
Heavy Metals (e.g., Lead, Arsenic, Nickel)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)LOD: <1 ppb LOQ: ~5 ppbMonitors for contamination from catalysts and equipment.

Theoretical and Computational Chemistry Approaches to Hydrogenated Didodecene

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, stability, and electronic properties. For a branched alkane like hydrogenated didodecene (C20H42), these calculations would be crucial for determining the preferred three-dimensional arrangements of its atoms and the energy differences between its various possible shapes (conformational isomers).

Density Functional Theory (DFT) is a powerful and widely used quantum computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it suitable for relatively large molecules like this compound.

DFT studies would be employed to investigate the conformational isomers of this compound. As a long and branched-chain alkane, it can adopt numerous spatial arrangements due to rotation around its carbon-carbon single bonds. Research on other branched alkanes has shown that they are thermodynamically more stable than their straight-chain counterparts. A DFT analysis of this compound would aim to:

Identify Stable Conformers: By performing geometry optimizations, DFT can locate the various stable conformational isomers.

Determine Relative Energies: The calculations would provide the relative energies of these isomers, identifying the most stable (lowest energy) conformation.

A typical DFT study on this compound's conformers would likely utilize a functional such as B3LYP or M06-2X, paired with a suitable basis set (e.g., 6-31G* or larger) to ensure reliable results.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC), offer higher levels of theory and can provide very accurate predictions, though at a significantly greater computational expense than DFT.

For this compound, ab initio calculations would serve to:

Benchmark DFT Results: High-accuracy ab initio calculations on smaller, representative fragments of the molecule could be used to validate the results obtained from more cost-effective DFT methods.

Predict Electronic Properties: These methods can precisely calculate the electronic structure, including orbital energies and electron distribution, which are fundamental to understanding the molecule's reactivity and intermolecular interactions.

Refine Stability Predictions: By providing a more accurate calculation of electron correlation (the interaction between electrons), methods like Coupled Cluster could offer a definitive prediction of the relative stabilities of the most important conformers.

Due to the size of this compound, applying high-level ab initio methods to the entire molecule would be computationally demanding. A common strategy is to use these methods for single-point energy calculations on geometries optimized with DFT.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical methods are excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. This allows for the exploration of the entire conformational landscape—the full range of shapes a molecule can adopt at a given temperature.

MD simulations rely on "force fields," which are sets of parameters and equations that define the potential energy of a system of atoms. The accuracy of an MD simulation is highly dependent on the quality of the force field used. For a molecule like this compound, a force field specifically parameterized and validated for long-chain and branched alkanes is essential.

The development and validation of such a force field would involve:

Parameterization: This process involves adjusting the force field parameters (e.g., for bond lengths, angles, dihedral angles, and non-bonded interactions) to reproduce experimental data (like density and heat of vaporization) or high-level quantum chemistry calculations for a set of representative alkanes.

Validation: The force field's ability to predict properties for a wider range of alkanes, including branched isomers, under various conditions (temperature and pressure) would be tested. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM are often refined for better performance with specific classes of molecules like alkanes.

Accurate force fields are critical for simulating the physical properties of this compound, such as its viscosity and behavior as an emollient in cosmetic formulations.

Once a validated force field is in place, MD simulations can be used to study how multiple this compound molecules interact with each other and with other substances. This is particularly relevant for understanding its properties in bulk liquids and in formulations.

These simulations would provide insights into:

Liquid Structure: How the molecules arrange themselves in the liquid state, including the degree of chain entanglement and local ordering.

Intermolecular Forces: The nature and strength of the non-covalent interactions (primarily van der Waals forces) between molecules that govern the substance's physical properties.

Aggregation Behavior: How molecules cluster or aggregate, which is crucial for understanding its film-forming properties on the skin when used in cosmetics.

By simulating this compound in the presence of other molecules (like water or other cosmetic ingredients), MD can help explain its function as a skin-conditioning agent and emollient at a molecular level.

Prediction of Spectroscopic Signatures from Computational Models

Computational models can predict various spectroscopic signatures of a molecule, which can then be compared with experimental spectra to confirm its structure and understand its vibrational properties.

For this compound, DFT calculations are particularly useful for predicting its infrared (IR) spectrum. The process involves:

Geometry Optimization: An accurate equilibrium geometry is first calculated.

Frequency Calculation: A vibrational frequency analysis is then performed on the optimized structure. This calculation yields the frequencies of the normal modes of vibration.

Intensity Calculation: The intensities of the corresponding IR absorption bands are also calculated.

The predicted spectrum can be used to:

Assign Experimental Bands: Help in assigning the peaks in an experimentally measured IR spectrum to specific molecular vibrations (e.g., C-H stretching, bending, and rocking modes).

Structural Confirmation: Confirm the identity and purity of a synthesized sample by matching its experimental spectrum to the computationally predicted one.

Studies on other alkanes have shown that DFT methods, such as B3LYP/6-31+G(d,p), can accurately predict the key features of their IR spectra, particularly the C-H stretching and bending regions. Such a computational approach would be directly applicable to this compound.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Steps

The synthesis of this compound, a saturated C24 hydrocarbon, involves two principal chemical transformations: the dimerization of dodecene to form didodecene, followed by the hydrogenation of the resulting unsaturated dimer. Theoretical and computational chemistry provide powerful tools to investigate the complex mechanisms of these synthetic steps. By modeling reaction pathways and characterizing transition states, researchers can gain detailed insights into reaction barriers, catalyst behavior, and selectivity, which are crucial for optimizing the synthesis process.

Computational Elucidation of Dimerization Mechanisms

The dimerization of alkenes like dodecene can proceed through various catalytic pathways. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of these reaction mechanisms at an atomic level. acs.orgchemrxiv.org These studies help to distinguish between different potential pathways, such as traditional multi-step processes involving carbocation intermediates and concerted reaction steps. acs.org

Theoretical investigations have explored dimerization catalyzed by a range of systems, including solid acids like sulfated metal-organic frameworks (MOFs) and transition metal complexes. acs.orgchemrxiv.orgmdpi.com DFT-based transition-state studies can identify the likely active catalytic sites and the resulting reaction mechanism. chemrxiv.org For example, in sulfated MOF-808, modeling revealed that specific aqua groups on the Zr₆ node possess the necessary acidity to facilitate dimerization with a barrier consistent with experimental observations. acs.orgchemrxiv.org

Transition state modeling provides crucial data on the geometry and energetics of the reaction's highest energy point. The analysis of the transition state structure can reveal whether the mechanism is stepwise or concerted. For instance, some models indicate a concerted process that couples C-C bond formation, C-H bond cleavage, and proton shuttling into a single step. acs.org In other systems, particularly those using zirconocene catalysts, the mechanism involves the insertion of the alkene into a metal-hydride or metal-alkyl bond, followed by carbometalation of a second alkene molecule and subsequent β-H elimination to release the dimer. mdpi.com

By calculating the energy barriers associated with different pathways, computational models can predict the kinetic favorability of forming various isomers (e.g., linear vs. branched dimers), thereby explaining the observed product selectivity. acs.org This selectivity is often found to be kinetically controlled, with the relative heights of the energy barriers for competing pathways determining the final product distribution. acs.org

Table 1: Computational Insights into Alkene Dimerization Mechanisms

Catalytic System Computational Method Key Mechanistic Findings Predicted Selectivity Control
Sulfated MOF-808 Density Functional Theory (DFT) Concerted mechanism coupling C-C formation, C-H cleavage, and proton shuttling. acs.orgchemrxiv.org Kinetically controlled selectivity between terminal and branched dimers. acs.org
Zirconocene/MAO Density Functional Theory (DFT) Stepwise: Alkene insertion into Zr-H bond, followed by carbometalation and β-H elimination. mdpi.com Dependent on catalyst structure and reaction conditions. mdpi.com
Iron Complexes Density Functional Theory (DFT) Consecutive 1,2- and 2,1-insertions of olefin into Fe-H bond, followed by β-H elimination. mdpi.com Steric properties of the catalyst control the formation of linear vs. methyl-branched dimers. mdpi.com

Theoretical Insights into Hydrogenation Catalysis

The hydrogenation of unsaturated C-C double bonds in didodecene is typically achieved through catalytic hydrogenation using transition metals like platinum, palladium, or nickel. catalysts.compressbooks.pub While the exact mechanism can be complex and is not always fully understood, theoretical models provide a framework for rationalizing the process. pressbooks.pubyoutube.com The reaction is known to occur on the surface of the metal catalyst, which facilitates the breaking of the strong H-H bond and the addition of hydrogen atoms across the double bond. catalysts.compressbooks.pub

First-principles DFT calculations are widely used to model the hydrogenation of unsaturated hydrocarbons on metal surfaces, such as Pt(111). teledos.gr These studies often show that the reaction proceeds via a Horiuti-Polanyi-type mechanism, which involves the sequential addition of adsorbed hydrogen atoms to the adsorbed alkene. teledos.gr

The computational analysis of the reaction pathway involves several key steps:

Adsorption of Reactants : Modeling the adsorption of both didodecene and hydrogen molecules onto the catalyst surface. The catalyst provides a surface for the reactants to adsorb, aligning them for the reaction. catalysts.com

Dissociation of Hydrogen : Calculating the energy barrier for the dissociation of H₂ into adsorbed hydrogen adatoms on the metal surface. The catalyst weakens the H-H bond, lowering the activation energy for the reaction. pressbooks.pubyoutube.com

Sequential Hydrogen Addition : Mapping the potential energy surface for the stepwise addition of hydrogen atoms to the carbon atoms of the double bond. This involves locating the transition state for each addition step. teledos.gr

Desorption of Product : Modeling the final desorption of the saturated this compound product from the catalyst surface.

Reaction path analysis based on first-principles calculations can identify the dominant reaction path and the rate-determining step. teledos.gr For the hydrogenation of a complex molecule, there can be numerous possible intermediates and pathways. Computational modeling helps to determine which intermediates are most stable and which transition states have the lowest energy barriers. teledos.gr For example, in the hydrogenation of benzene on Pt(111), the fifth hydrogenation step was calculated to have the highest activation barrier, making it the potential rate-determining step. teledos.gr Similar principles apply to the hydrogenation of the didodecene molecule. These theoretical models also explain the observed syn-addition of hydrogen, as both hydrogen atoms are typically delivered from the catalyst surface to the same face of the double bond. youtube.comkhanacademy.org

Table 2: Representative Activation Energies for Sequential Hydrogenation Steps (Modeled on Aromatic System) Note: Data adapted from a first-principles study on benzene hydrogenation on Pt(111) to illustrate the concept of sequential addition barriers. teledos.gr The absolute values for didodecene would differ, but the principle of varying barriers for each H-addition holds.

Hydrogenation Step Reactant Intermediate Product Intermediate Activation Energy (kJ/mol)
Step 1 C₆H₆* + H* C₆H₇* ~75
Step 2 C₆H₇* + H* C₆H₈* ~75
Step 3 C₆H₈* + H* C₆H₉* ~75
Step 4 C₆H₉* + H* C₆H₁₀* ~88
Step 5 C₆H₁₀* + H* C₆H₁₁* ~104
Step 6 C₆H₁₁* + H* C₆H₁₂* ~88

Chemical Transformations and Reactivity Studies of Hydrogenated Didodecene

Thermal and Oxidative Stability Under Controlled Conditions

The stability of hydrogenated didodecene under thermal and oxidative stress is a critical parameter for its application in various fields. Like other saturated hydrocarbons, its degradation is typically initiated by the cleavage of C-H or C-C bonds, a process that requires significant energy input. The presence of oxygen dramatically alters the degradation pathways, leading to a complex series of free-radical chain reactions.

The auto-oxidation of saturated hydrocarbons like this compound proceeds through a free-radical chain reaction mechanism. The process is generally understood to involve three main stages: initiation, propagation, and termination.

Initiation: The process begins with the formation of free radicals. At elevated temperatures, this can occur through the homolytic cleavage of a C-H bond, which is the weakest bond type in the molecule, to form an alkyl radical (R•) and a hydrogen atom (H•). The presence of initiators, such as peroxides or even trace metal impurities, can facilitate this step at lower temperatures.

Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen (O2) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another hydrocarbon molecule (R'H) to form a hydroperoxide (ROOH) and a new alkyl radical (R'•). researchgate.net This new radical continues the chain reaction.

R• + O2 → ROO•

ROOH + R'H → ROOH + R'•

Termination and Secondary Reactions: The chain reaction terminates when two radicals combine. However, the hydroperoxides (ROOH) formed during propagation are thermally unstable and can decompose to form new radicals (alkoxy RO• and hydroxyl •OH), which initiate further oxidation and branching chain reactions.

The decomposition of these intermediates leads to chain scission , the breaking of the polymer's main chain, which results in a reduction of molecular weight. wikipedia.org This process yields a complex mixture of smaller, more volatile products. researchgate.netresearchgate.net Characterization of these degradation products typically reveals the presence of various oxygenated species.

Table 1: Potential Products of Thermal-Oxidative Degradation of this compound

Product ClassFormation MechanismSignificance
Hydroperoxides (ROOH) Primary oxidation products from the reaction of peroxy radicals with the hydrocarbon chain. researchgate.netKey unstable intermediates that drive further degradation through decomposition into new radicals. researchgate.net
Alcohols (ROH) and Ketones (R=O) Formed from the decomposition of hydroperoxides and subsequent reactions of alkoxy radicals. googleapis.comStable end-products indicating the extent of oxidation.
Smaller Alkanes and Alkenes Result from C-C bond cleavage (chain scission) during the degradation process. researchgate.netIndicates a reduction in the average molecular weight of the material.
Carboxylic Acids Formed from further oxidation of aldehydes, which are themselves oxidation products of alcohols.Can be corrosive and indicate advanced stages of degradation.
Water (H₂O) and Carbon Dioxide (CO₂) Products of complete oxidation, representing the final stage of mineralization. researchgate.netIndicates the ultimate breakdown of the hydrocarbon structure.

The manufacturing process of this compound involves catalytic hydrogenation of didecene, which may leave trace amounts of metallic residues (e.g., nickel, palladium, platinum) in the final product. These residues can significantly impact the thermal and oxidative stability of the hydrocarbon.

Mⁿ⁺ + ROOH → M⁽ⁿ⁺¹⁾⁺ + RO• + OH⁻

M⁽ⁿ⁺¹⁾⁺ + ROOH → Mⁿ⁺ + ROO• + H⁺

By facilitating the formation of reactive radical species, these catalytic residues can lower the activation energy required for degradation, leading to premature breakdown of the hydrocarbon under conditions where it would otherwise be stable. The specific degradation products may not change, but their rate of formation can be substantially increased.

Functionalization Strategies for Saturated Hydrocarbons (e.g., C-H Activation)

The chemical inertness of saturated hydrocarbons like this compound presents a significant challenge for their conversion into more complex and valuable functionalized molecules. Modern synthetic chemistry has focused on developing strategies to selectively activate the strong C-H bonds.

Selective Oxidation: The goal of selective oxidation is to introduce an oxygen-containing functional group, such as a hydroxyl or carbonyl group, without complete degradation to CO₂ and water. acs.org One successful approach involves the use of heterogeneous catalysts. For example, titanium-containing zeolites have been shown to catalyze the selective oxidation of saturated hydrocarbons to alcohols and ketones using hydrogen peroxide as a mild oxidant. googleapis.comgoogle.com These catalyst systems offer the advantage of high selectivity and easy separation from the reaction products. googleapis.com Studies on complex hydrocarbon mixtures have also shown that branched alkanes can exhibit higher reaction rates in heterogeneous oxidation compared to linear alkanes. nih.gov

Halogenation: Halogenation is a classic method for functionalizing alkanes, involving the substitution of a hydrogen atom with a halogen (F, Cl, Br). wikipedia.org This reaction typically proceeds via a free-radical chain mechanism, initiated by UV light or heat. byjus.comwikipedia.org

Chlorination and Bromination: Both chlorine and bromine can be used to functionalize alkanes. libretexts.org Chlorine is highly reactive and relatively unselective, often leading to a mixture of mono- and poly-halogenated isomers. libretexts.org Bromine is less reactive and significantly more selective, preferentially attacking the weakest C-H bond. libretexts.orglibretexts.org For a branched alkane like this compound, bromination would favor substitution at tertiary C-H positions.

Fluorination and Iodination: Direct fluorination is often explosive and difficult to control due to the extreme reactivity of fluorine. wikipedia.org Iodination is typically endothermic and does not proceed favorably. libretexts.org

Table 2: Comparison of Halogenation Reagents for Saturated Hydrocarbons

HalogenReagentReactivitySelectivity (Tertiary > Secondary > Primary C-H)Comments
Fluorine F₂Extremely HighLowReaction is often violent and hard to control, leading to C-C cleavage. wikipedia.orglibretexts.org
Chlorine Cl₂HighLow to ModerateFast reaction, but typically yields a mixture of isomeric products. libretexts.orglibretexts.org
Bromine Br₂ModerateHighSlower reaction, but much more selective for the weakest C-H bond. libretexts.orglibretexts.org
Iodine I₂Very LowN/AThe reaction is generally unfavorable (endothermic). libretexts.org

A forefront area of research is the use of transition metal catalysts (e.g., based on palladium, rhodium, iridium, ruthenium) to directly functionalize C-H bonds. researchgate.netnih.gov This approach, known as C-H activation or C-H functionalization, offers a highly efficient and atom-economical route to building molecular complexity from simple alkane feedstocks. youtube.com

The general mechanism involves the cleavage of a C-H bond by a metal complex to form a carbon-metal intermediate. youtube.com This intermediate can then undergo a variety of coupling reactions to form new C-C, C-O, or C-N bonds. researchgate.net These reactions can transform a simple, unreactive alkane into a wide range of more valuable compounds, such as arylated, alkylated, or aminated products. rsc.org While often requiring directing groups for selectivity in complex molecules, advances are being made in developing catalysts that can selectively functionalize unactivated alkanes based on steric or electronic factors. youtube.comrsc.org Such strategies represent a powerful platform for the future derivatization of hydrocarbons like this compound. nih.gov

Table 3: Examples of Metal-Catalyzed C-H Functionalization Reactions Applicable to Alkanes

Reaction TypeCatalyst System (Example)Coupling PartnerProduct Type
Arylation Palladium (Pd) complexesAryl halides, boronic acidsAlkyl-substituted aromatics
Borylation Iridium (Ir) complexesBorane reagents (e.g., B₂pin₂)Alkylboronates
Alkylation/Olefination Rhodium (Rh), Ruthenium (Ru) complexesAlkenes, AlkynesLonger-chain or more complex alkanes/alkenes nih.gov
Amination/Amidation Rhodium (Rh), Palladium (Pd) complexesDioxazolones, AzidesAmines, Amides

Interactions with Reactive Species in Chemical Systems

This compound is a saturated, long-chain alkane, a class of hydrocarbons known for their chemical stability and low reactivity. This stability is a direct result of its molecular structure, which consists solely of strong, nonpolar carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds. Lacking the reactive pi bonds found in its unsaturated precursors, its interactions with chemical species are generally limited to conditions that can initiate the cleavage of these stable sigma bonds, such as exposure to high energy or highly reactive radicals. Consequently, it demonstrates significant resistance to oxidation. glooshi.com

The primary mechanism by which this compound interacts with reactive species is through free-radical chain reactions. libretexts.org These reactions typically require an initiation step where a highly energetic species, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from the hydrocarbon chain. noaa.govharvard.edu This process forms an alkyl radical (R•), which can then participate in a series of propagation steps. libretexts.org

For instance, in the presence of oxygen, the alkyl radical rapidly converts to a peroxy radical (ROO•). copernicus.org This peroxy radical can then abstract a hydrogen atom from another this compound molecule, propagating the chain reaction and forming a hydroperoxide (ROOH) and a new alkyl radical. Hydroperoxides are often the initial stable products of hydrocarbon autoxidation. acs.org These reactions are fundamental to understanding the oxidative degradation of saturated hydrocarbons.

The interaction with ozone (O₃) is minimal under typical conditions. Unlike alkenes, which readily react with ozone via cycloaddition, saturated hydrocarbons like this compound are largely unreactive toward ozone due to the absence of double bonds. researchgate.netresearchgate.net Significant reaction would require conditions that generate more reactive species from the ozone.

Table 1: Summary of this compound's Reactivity with Chemical Species

Reactive SpeciesGeneral Reaction ConditionsInteraction MechanismPrimary ProductsRelative Reactivity
Hydroxyl Radicals (•OH)UV radiation, presence of radical precursors (e.g., H₂O₂)Hydrogen atom abstraction from the C-H bond to form an alkyl radical. noaa.govharvard.eduAlkyl radicals, which can lead to alcohols, ketones, and hydroperoxides in the presence of oxygen. copernicus.orgacs.orgHigh
Peroxy Radicals (ROO•)Presence of alkyl radicals and oxygen (autoxidation)Chain propagation via hydrogen abstraction.Hydroperoxides (ROOH). acs.orgModerate
Ozone (O₃)Standard atmospheric conditionsNo significant reaction pathway due to the saturated nature of the alkane. researchgate.netNoneVery Low
Molecular Oxygen (O₂)High temperature, presence of initiatorsSlow oxidation, typically initiated by other radical species.Hydroperoxides and subsequent oxidation products.Low

Environmental Chemistry and Fate of Hydrogenated Didodecene in Research Contexts

Biodegradation Pathways and Microbial Metabolism Studies

The microbial degradation of alkanes is a critical process for the natural attenuation of hydrocarbon contaminants. The susceptibility of these compounds to microbial attack is highly dependent on their molecular structure, with a general trend of decreasing biodegradability in the order of linear alkanes, branched alkanes, and cyclic alkanes researchgate.net. Branched alkanes, such as hydrogenated didodecene, generally exhibit slower degradation rates than their linear counterparts due to steric hindrance at the branching points, which can impede enzymatic action researchgate.netbohrium.com.

A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to utilize alkanes as a source of carbon and energy nih.gov. These microbes are ubiquitous in both pristine and hydrocarbon-contaminated environments. Several bacterial genera are well-documented for their capacity to degrade complex hydrocarbons. Some of the key microbial genera involved in the degradation of both linear and branched alkanes are detailed in Table 1.

Hydrocarbonoclastic bacteria (HCB), such as Alcanivorax, are highly specialized organisms that play a significant role in the bioremediation of oil spills in marine environments nih.gov. Genera like Pseudomonas and Rhodococcus are known for their metabolic versatility, possessing enzymatic systems capable of attacking a wide array of hydrocarbon structures researchgate.netbohrium.com. For instance, Pseudomonas aeruginosa has been shown to oxidize branched alkanes like 2-methylhexane, while Brevibacterium erythrogenes utilizes distinct metabolic pathways to degrade branched alkanes compared to normal alkanes bohrium.comnih.gov.

Table 1: Microbial Genera Involved in the Degradation of Alkanes

Microbial Genus Type of Alkanes Degraded Reference
Pseudomonas Linear and Branched Alkanes (e.g., 2-methylhexane) researchgate.netbohrium.com
Acinetobacter Linear and Branched Alkanes researchgate.net
Rhodococcus Linear and Branched Alkanes researchgate.net
Brevibacterium Linear and Branched Alkanes (e.g., pristane) nih.gov
Arthrobacter Aliphatic Compounds researchgate.net
Gordonia Linear and Branched Alkanes (e.g., propane) nih.govfrontiersin.org

Aerobic Degradation Pathways: Under aerobic conditions, the primary mechanism involves the action of oxygenase enzymes, such as alkane hydroxylases or cytochrome P450 monooxygenases researchgate.netnih.gov.

Terminal Oxidation: This is the most common pathway for linear alkanes. The terminal methyl group is oxidized to a primary alcohol, which is subsequently dehydrogenated to an aldehyde and then a carboxylic acid (fatty acid). This fatty acid can then be metabolized through the β-oxidation pathway to generate acetyl-CoA researchgate.netcopernicus.org.

Subterminal Oxidation: This pathway involves the oxidation of a methylene (B1212753) group, often at the C-2 or C-3 position, to form a secondary alcohol. This can be further oxidized to a ketone nih.govfrontiersin.orgcopernicus.org. This pathway has been observed in genera such as Pseudomonas and Gordonia nih.govfrontiersin.org.

Branched-Alkane Specific Pathways: The degradation of branched alkanes often proceeds via unique pathways. For example, Brevibacterium erythrogenes degrades the branched alkane pristane (B154290) through a pathway involving the formation of dicarboxylic acids, which then undergo β-oxidation nih.gov. The initial oxidation can occur at one or both ends of the molecule (diterminal oxidation) before subsequent degradation bohrium.com.

The degradation of this compound would likely involve a combination of these pathways, with the highly branched structure favoring subterminal oxidation or specialized pathways that can overcome steric hindrance. Key intermediates would include various long-chain alcohols, ketones, and carboxylic acids.

Table 2: Summary of Aerobic Alkane Biodegradation Pathways and Intermediates

Degradation Pathway Initial Enzymatic Attack Key Intermediates Primary Substrates Reference
Terminal Oxidation Oxidation of a terminal methyl group Primary Alcohols, Aldehydes, Fatty Acids Linear Alkanes researchgate.netcopernicus.org
Subterminal Oxidation Oxidation of a subterminal methylene group Secondary Alcohols, Ketones Linear and Branched Alkanes nih.govfrontiersin.org

Anaerobic Degradation Pathways: In the absence of oxygen, some bacteria can degrade alkanes using alternative electron acceptors like nitrate (B79036) or sulfate (B86663) frontiersin.orgoup.com. The initial activation step is different from aerobic pathways and can involve the addition of the alkane to fumarate, a process catalyzed by glycyl-radical enzymes oup.com. This forms an alkylsuccinate derivative, which can then be further metabolized. This pathway is significantly slower than aerobic degradation.

Sorption and Transport Phenomena in Environmental Compartments

The movement and distribution of this compound in the environment are primarily controlled by its physicochemical properties, particularly its high hydrophobicity and low water solubility.

Being a large, non-polar molecule, this compound has a very high octanol-water partition coefficient (log Kow) and a low aqueous solubility. Consequently, when released into the environment, it will strongly partition from water to more hydrophobic phases.

Sorption: In soil and aquatic systems, this compound will readily adsorb to soil organic matter and sediment copernicus.org. This strong sorption reduces its concentration in the aqueous phase, thereby limiting its bioavailability for microbial degradation and its mobility nih.gov. Fugacity modeling of similar long-chain hydrocarbons suggests they achieve their highest concentrations in soil and sediment compartments due to low water solubility and slow degradation rates nih.gov.

Transport: Due to its strong sorption to particulates, the primary transport mechanism for this compound in aquatic environments is through the movement of suspended sediments. In terrestrial environments, transport will be associated with soil erosion. Leaching through the soil profile to groundwater is highly unlikely. The general trend of decreasing n-alkane concentration with soil depth is primarily attributed to degradation, but transport associated with soil particles also plays a role copernicus.orgcopernicus.org. The low volatility of this compound means that long-range atmospheric transport is limited and would only occur if adsorbed to fine, airborne particulate matter.

Table 3: Physicochemical Properties of Long-Chain Alkanes and Their Environmental Implications

Property Expected Value for this compound Implication for Environmental Fate
Water Solubility Very Low Low concentration in the aqueous phase; limited leaching.
Vapor Pressure Very Low Limited volatilization from soil or water; minimal presence in the gas phase.
Log Kow (Octanol-Water Partition Coefficient) Very High Strong sorption to organic matter in soil and sediment; potential for bioaccumulation.

Bioavailability and Environmental Mobility Studies

The environmental fate of a chemical compound is significantly influenced by its bioavailability and mobility. These factors determine the extent to which an organism is exposed to the substance and how the substance moves within and between environmental compartments such as soil, water, and air. For this compound, a synthetic hydrocarbon used in various industrial and cosmetic applications, understanding its behavior in the environment is crucial for assessing its potential ecological impact. Research into its bioavailability and environmental mobility has been approached through predictive modeling based on its physicochemical properties and through studies on analogous substances.

Bioavailability

Bioavailability, the extent to which a substance can be absorbed and become available at the site of biological activity, is a key determinant of its potential to cause biological effects. For a substance like this compound, which has very low water solubility, bioavailability is often limited.

Physicochemical Properties Influencing Bioavailability:

The high lipophilicity of this compound, indicated by a high octanol-water partition coefficient (Log Kow), suggests a tendency to associate with organic matter and lipids. While this property can sometimes lead to bioaccumulation, in the case of this compound, other factors appear to mitigate this potential. The large molecular size and low water solubility of this compound are thought to limit its ability to pass through biological membranes, thereby reducing its uptake by organisms.

A draft screening assessment by Environment and Climate Change Canada concluded that this compound does not meet the criteria for bioaccumulation. This assessment noted that while the octanol-water partition coefficient (Log Kow) is high, the bioconcentration factors (BCFs) are very low. The BCF is a measure of the accumulation of a chemical in an organism from water. A low BCF indicates that the substance is not significantly taken up and concentrated by aquatic organisms.

Research Findings on Analogous Substances:

PropertyValue/ObservationImplication for Bioavailability
Water Solubility Very LowReduced availability for uptake by aquatic organisms.
Log Kow High (>8 for a similar substance)High affinity for organic matter and lipids, but uptake limited by other factors.
Bioconcentration Factor (BCF) Very LowLow potential for accumulation in organisms from the surrounding water.
Persistence Not PersistentDegrades in the environment, limiting long-term exposure and potential for uptake.

Environmental Mobility

Environmental mobility refers to the movement of a chemical through different environmental compartments. A key parameter used to predict the mobility of organic compounds in soil and sediment is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to adsorb to soil and sediment particles, making it less mobile.

Mobility in Soil:

For a substance structurally similar to this compound, 1-Tetradecene, homopolymer, hydrogenated, a calculated Log Koc value of 4.96 has been reported. This high value suggests that the substance is expected to be immobile in soil. Due to its strong adsorption to soil organic matter, this compound is not expected to leach significantly into groundwater. Its low volatility also means that movement into the atmosphere from soil is not a significant transport pathway.

Mobility in Aquatic Environments:

In aquatic systems, the very low water solubility of this compound and its high affinity for organic matter mean that it will predominantly partition to suspended organic particles and sediment. This reduces its concentration in the water column and limits its transport over long distances in the dissolved phase.

Based on the available data and assessments of similar substances, this compound is characterized by low bioavailability and low environmental mobility. It is not expected to be persistent in the environment. These characteristics suggest a low potential for widespread environmental exposure and impact.

Environmental CompartmentPredicted MobilityKey Influencing Factors
Soil ImmobileHigh soil adsorption coefficient (Koc). Strong binding to organic matter.
Water LowVery low water solubility. Partitioning to sediment and suspended particles.
Air LowLow volatility.

Applications and Role in Advanced Materials Science Research Focus on Methodology and Mechanism

Hydrogenated Didodecene as a Research Standard or Reference Material

The use of a compound as a research standard or reference material necessitates a high degree of purity, well-characterized physical and chemical properties, and stability under a range of conditions. While hydrocarbon standards are crucial for various analytical techniques, such as gas chromatography, there is a notable lack of scientific literature specifically designating this compound as a certified research standard or reference material for widespread use in materials science. lgcstandards.com Long-chain hydrocarbons are a subject of interest in various research fields, including environmental and product-safety monitoring, where stable reference compounds are essential for accurate analysis. markes.comacs.org However, specific studies detailing the certification and application of this compound for these purposes are not readily found.

Its Role as a Diluent or Solvent in Chemical Reaction Media Studies

This compound is recognized for its properties as a solvent, particularly in cosmetic formulations where it contributes to the texture and application of products. county-supplies.orgskinsort.com Its non-polar nature and liquid state at room temperature suggest its potential as a non-reactive medium for certain chemical reactions.

Solvation Effects on Reaction Kinetics and Thermodynamics

The solvent environment can significantly influence the rate and equilibrium of a chemical reaction through solvation effects. These effects are particularly pronounced in reactions involving polar or ionic transition states or intermediates. While the study of solvation effects is a fundamental aspect of physical organic chemistry, specific research detailing the solvation effects of this compound on reaction kinetics and thermodynamics is not available in the reviewed scientific literature. General studies on long-chain alkanes indicate that their non-polar and inert nature can be utilized to study reactions where solvent polarity is a key variable, but specific data on this compound is absent.

Integration into Model Systems for Interfacial Chemistry Research

The behavior of molecules at interfaces is a critical area of study in materials science, with applications ranging from lubrication and adhesion to the development of novel drug delivery systems. The amphiphilic nature of some molecules drives their assembly at interfaces, a phenomenon that can be studied using model systems.

Behavior at Liquid-Liquid and Liquid-Solid Interfaces

The study of liquid-liquid and liquid-solid interfaces is fundamental to understanding phenomena such as wetting, adhesion, and lubrication. The interfacial properties of alkanes are a subject of ongoing research. acs.orgtandfonline.comukscip.comresearchgate.net However, specific experimental or theoretical studies focusing on the behavior of this compound at such interfaces are not prominently featured in the scientific literature. Research on branched alkanes has shown that molecular structure can influence adsorption and orientation at solid surfaces, but direct data for this compound is not available. tandfonline.comukscip.com

Use in Micellar or Emulsion Systems for Chemical Process Studies

Micellar and emulsion systems are widely used in various chemical processes, including catalysis, polymerization, and nanoparticle synthesis. These systems rely on the self-assembly of surfactants to create micro- or nanostructured environments. While this compound is used as a component in commercial emulsion-based products, particularly in the cosmetics industry, its specific use as a model component in fundamental studies of micellar or emulsion systems for chemical process research is not well-documented. google.comgoogle.comgoogle.com For instance, its role in nanoemulsion formulations is noted in patent literature, but detailed academic studies on the fundamental chemical processes within these systems are not specified. google.com

Precursor or Component in the Synthesis of Highly Tailored Oligomeric Structures

This compound serves as a fundamental building block in the synthesis of specialized oligomeric structures. Its saturated, well-defined hydrocarbon backbone provides a stable and predictable foundation for constructing larger, more complex molecules. The synthesis of such oligomers often involves a step-by-step approach where the this compound unit is incorporated to impart specific characteristics to the final material.

Oligomer Blending for Tuned Chemical Behavior

One of the significant applications of this compound-derived oligomers is in the formulation of advanced material blends. By physically mixing these oligomers with other polymers or materials, it is possible to precisely tune the chemical behavior of the resulting blend. The inert and non-polar nature of the this compound segments can influence properties such as viscosity, lubricity, and thermal stability.

Functionalization as a Building Block in Polymer or Dendrimer Synthesis Research

Beyond its use in simple oligomers, this compound can be chemically modified or functionalized to act as a versatile building block in the synthesis of more complex macromolecules like polymers and dendrimers. nih.govnih.gov Dendrimers are highly branched, tree-like structures with a well-defined architecture, and their synthesis requires precise control over the branching and end-group functionalities. nih.govtcichemicals.com

The process of functionalization involves introducing reactive groups onto the this compound backbone. These functional groups can then participate in polymerization or dendrimer growth reactions. For instance, the introduction of hydroxyl or amine groups can allow the this compound unit to be incorporated into polyester or polyamide chains.

In dendrimer synthesis, a functionalized this compound derivative could potentially serve as a core molecule from which the dendritic wedges are grown, or as a component of the branching units themselves. The choice of functional groups and the synthetic strategy employed are critical in determining the final architecture and properties of the resulting polymer or dendrimer. mdpi.com Research in this domain investigates various synthetic routes, such as divergent and convergent methods, to incorporate these building blocks into complex three-dimensional structures. mdpi.com

Emerging Research Directions and Methodological Innovations

Development of Novel Green Chemistry Approaches for Synthesis

The synthesis of hydrocarbons is traditionally reliant on petrochemical feedstocks and energy-intensive processes. Green chemistry principles aim to mitigate the environmental impact of chemical production by focusing on renewable resources, waste reduction, and the use of less hazardous substances. xjenza.orgthepharmajournal.com For the synthesis of compounds like hydrogenated didodecene, several innovative approaches are being explored.

One promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high specificity and under mild conditions, reducing energy consumption and byproduct formation. dbu.de The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is another key area. jddhs.com These catalysts, often metals supported on solid substrates, can be easily separated from the reaction mixture and reused, minimizing waste and catalyst loss. jddhs.com

Furthermore, research is focused on utilizing alternative, greener solvents to replace traditional volatile organic compounds. xjenza.org Water, supercritical fluids like carbon dioxide, and bio-based solvents derived from renewable resources are being investigated to reduce the environmental footprint of hydrocarbon synthesis. thepharmajournal.comjddhs.com Microwave-assisted and ultrasound-assisted synthesis are also emerging as energy-efficient techniques that can accelerate reaction rates and improve yields. ijnc.irnih.gov

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Hydrocarbons

FeatureTraditional SynthesisGreen Chemistry Approach
Feedstock Primarily fossil fuelsRenewable resources (e.g., biomass)
Catalysts Often homogeneous, single-useHeterogeneous, reusable, biocatalysts
Solvents Volatile organic compounds (VOCs)Water, supercritical CO₂, bio-solvents
Energy Input High temperature and pressureMilder reaction conditions, alternative energy sources (microwaves, ultrasound)
Waste Generation Significant, often hazardousMinimized, with a focus on atom economy

Advanced In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring

Understanding the intricate mechanisms of chemical reactions is crucial for optimizing processes and improving catalyst design. In-situ and operando spectroscopic techniques allow researchers to monitor reactions as they happen, providing real-time data on the transformation of reactants into products and the behavior of catalysts under actual reaction conditions. wikipedia.orgmdpi.com

For the hydrogenation of dodecene to produce this compound, techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy are invaluable. researchgate.netacs.org These methods can identify transient intermediate species and provide insights into the reaction kinetics and catalyst deactivation mechanisms. researchgate.net Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is particularly useful for studying powdered samples and can help in identifying hydrogen binding sites on catalyst surfaces. nrel.gov

Operando spectroscopy takes this a step further by combining spectroscopic measurements with simultaneous measurement of catalytic activity and selectivity. wikipedia.orghidenanalytical.com This approach provides a direct correlation between the structural changes in the catalyst and its performance, enabling a more rational design of highly efficient and selective catalysts for hydrocarbon synthesis. mdpi.comresearchgate.net The development of specialized reactor cells that can withstand high pressures and temperatures while allowing for spectroscopic analysis is a key area of innovation in this field. ifpenergiesnouvelles.com

Integration of Machine Learning and AI in Predicting Reactivity and Properties

For a compound like this compound, AI models can be trained on large datasets of known hydrocarbon properties to predict key physical and chemical characteristics, such as boiling point, melting point, viscosity, and density. researchgate.netbme.hu This predictive capability can guide the synthesis of new hydrocarbons with desired properties for specific applications. syngeneintl.com For instance, machine learning models like Decision Tree Regressors, Ridge CV, and XGBoost Regressors have been successfully used to predict the properties of a wide range of hydrocarbon molecules. energetic-materials.org.cn

Table 2: Applications of AI/ML in Hydrocarbon Research

Application AreaAI/ML TechniquePredicted Properties/Outcomes
Property Prediction Deep Neural Networks, Random ForestBoiling point, melting point, density, viscosity, flashpoint researchgate.netbme.humdpi.com
Catalyst Discovery Support Vector Machines, Decision TreesCatalytic activity, selectivity, stability
Reaction Optimization Bayesian Optimization, Genetic AlgorithmsOptimal reaction conditions (temperature, pressure, catalyst loading)
Mechanism Elucidation Natural Language Processing, Network AnalysisIdentification of reaction intermediates and pathways

Sustainable Production and Circular Economy Concepts Applied to Hydrocarbons

The principles of a circular economy, which aim to eliminate waste and keep materials in use, are increasingly being applied to the chemical industry. plantengineering.com For hydrocarbons like this compound, this translates to a shift away from a linear "take-make-dispose" model towards more sustainable production pathways. mongabay.com

A key aspect of this is the utilization of renewable feedstocks. Research is exploring the conversion of biomass and waste materials into valuable hydrocarbons through processes like gasification and pyrolysis. reby.media These technologies can transform non-recyclable waste into synthesis gas (syngas), which can then be converted into a variety of chemicals, including long-chain hydrocarbons. reby.media

Multiscale Modeling Approaches for Complex Hydrocarbon Systems

The behavior of hydrocarbon systems is governed by phenomena that occur across a wide range of length and time scales, from the quantum mechanical interactions of individual atoms to the macroscopic properties of the bulk material. mdpi.com Multiscale modeling provides a powerful framework for understanding and predicting the behavior of complex hydrocarbon systems by integrating computational models that operate at different scales. researchgate.netnobelprize.org

At the smallest scale, quantum mechanics (QM) methods like Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of hydrocarbon molecules and catalysts. mdpi.comacs.org At a larger scale, molecular dynamics (MD) simulations can model the collective behavior of thousands or millions of molecules, providing insights into properties like viscosity, diffusion, and phase behavior. hymarc.orgmdpi.com

By coupling these different modeling techniques, researchers can build a more complete picture of complex processes like catalysis and fluid flow. youtube.comrsc.org For instance, QM calculations can be used to parameterize the force fields used in MD simulations, ensuring that the larger-scale models are grounded in the fundamental physics of the system. hymarc.org This integrated approach is crucial for the design of new materials and the optimization of chemical processes involving complex hydrocarbon systems. nih.govnasa.gov

Q & A

Q. What are the optimal catalytic systems and reaction conditions for synthesizing hydrogenated didodecene in laboratory settings?

Methodological Answer: Synthesis typically involves catalytic hydrogenation of didodecene (C24H46) using transition metal catalysts (e.g., Pd/C, Raney Ni). Key parameters include hydrogen pressure (1–10 bar), temperature (80–150°C), and solvent polarity (e.g., hexane vs. ethanol). Characterization via gas chromatography-mass spectrometry (GC-MS) confirms conversion rates, while Fourier-transform infrared spectroscopy (FTIR) monitors C=C bond reduction. Comparative studies should optimize catalyst loading and reaction time to minimize side products like over-hydrogenated isomers .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR identify residual unsaturated bonds and branching patterns.
  • Differential scanning calorimetry (DSC) : Measures thermal transitions (e.g., melting points) to assess crystallinity.
  • High-performance liquid chromatography (HPLC) : Separates and quantifies isomers.
  • Elemental analysis : Validates carbon-hydrogen ratios post-hydrogenation. Cross-referencing multiple techniques reduces measurement bias .

Q. How do temperature and solvent polarity affect the solubility and stability of this compound in experimental formulations?

Methodological Answer: Design solubility studies using Hansen solubility parameters to screen solvents (e.g., alkanes, toluene). Accelerated stability testing under controlled temperatures (e.g., 25°C, 40°C) with periodic sampling via UV-Vis spectroscopy detects oxidation or degradation. Statistical models (e.g., Arrhenius plots) predict long-term stability .

Advanced Research Questions

Q. What molecular mechanisms underlie the thermal degradation of this compound in high-temperature lubricant applications?

Methodological Answer: Employ thermogravimetric analysis (TGA) coupled with pyrolysis-GC-MS to identify decomposition products (e.g., alkanes, alkenes). Computational studies (e.g., density functional theory) model bond dissociation energies to pinpoint weak points in the hydrocarbon chain. Compare results with empirical data to refine predictive degradation models .

Q. How can conflicting data on the oxidative stability of this compound across studies be systematically resolved?

Methodological Answer: Conduct meta-analyses of existing literature to identify variables causing discrepancies (e.g., oxygen exposure levels, antioxidant additives). Replicate experiments under standardized conditions (ASTM D2270 for oxidation testing) and apply multivariate regression to isolate influential factors. Collaborative inter-laboratory studies improve reproducibility .

Q. What role does this compound play in modifying the rheological properties of polymer blends?

Methodological Answer: Design rheometry experiments (rotational/oscillatory) to measure viscosity and viscoelasticity in polymer-didodecene composites. Use small-angle X-ray scattering (SAXS) to analyze molecular alignment. Compare with control blends lacking didodecene to isolate its plasticizing or reinforcing effects .

Q. How do trace impurities in this compound impact its performance in catalytic reaction systems?

Methodological Answer: Introduce controlled impurities (e.g., sulfur compounds, residual catalysts) and monitor their effects using inductively coupled plasma mass spectrometry (ICP-MS) and catalytic activity assays . Surface analysis via X-ray photoelectron spectroscopy (XPS) identifies poisoning mechanisms on catalyst surfaces .

Methodological Considerations

  • Experimental Design : Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst type). For reproducibility, document protocols using FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
  • Data Contradiction Analysis : Apply Bayesian statistics to weigh evidence from conflicting studies, prioritizing datasets with rigorous error margins and controls .
  • Ethical and Safety Compliance : Adhere to ISO guidelines for handling hydrocarbons, including flammability risks and waste disposal. Include material safety data sheets (MSDS) in appendices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.